molecular formula C20H40O6 B3251277 3,6,9,12-Tetraoxatetracosanoic acid CAS No. 20858-25-7

3,6,9,12-Tetraoxatetracosanoic acid

Cat. No. B3251277
CAS RN: 20858-25-7
M. Wt: 376.5 g/mol
InChI Key: VXWLNXGYIWKCDK-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxatetracosanoic acid is a chemical compound with the molecular formula C20H40O6 . It is also known as LAURETH-4 CARBOXYLIC ACID . It contains total 65 bond(s); 25 non-H bond(s), 1 multiple bond(s), 22 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 hydroxyl group(s), and 4 ether(s) (aliphatic) .


Molecular Structure Analysis

The molecular structure of 3,6,9,12-Tetraoxatetracosanoic acid consists of 20 Carbon atoms, 40 Hydrogen atoms, and 6 Oxygen atoms . It contains 1 double bond, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 4 ethers (aliphatic) .

properties

IUPAC Name

2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-13-14-24-15-16-25-17-18-26-19-20(21)22/h2-19H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWLNXGYIWKCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70943112
Record name 3,6,9,12-Tetraoxatetracosan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9,12-Tetraoxatetracosanoic acid

CAS RN

20858-25-7
Record name 3,6,9,12-Tetraoxatetracosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020858257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12-Tetraoxatetracosan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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